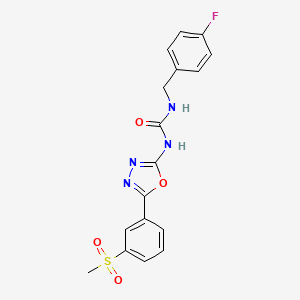

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Applications De Recherche Scientifique

Antibacterial Activity in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have demonstrated potent antibacterial activities against rice bacterial leaf blight. These derivatives have shown effectiveness in reducing the bacterial leaf blight in rice, potentially marking a significant advancement in agricultural disease management (Shi et al., 2015).

Hypoglycemic Agents

Research indicates the potential of certain sulphonylurea/guanidine-based derivatives, akin to the mentioned compound, as hypoglycemic agents. These compounds have been shown to exhibit considerable activity in vivo, suggesting their potential use in diabetes treatment (Panchal et al., 2017).

Proteomic Analysis in Bactericide Research

In the study of the bactericide Fubianezuofeng, which contains a similar molecular structure, label-free quantitative proteomic analysis was utilized. This approach provided insights into the proteome changes in bacteria in response to the bactericide, aiding in understanding its antibacterial mechanism (Gao et al., 2017).

Aldose Reductase Inhibitors with Antioxidant Activity

Substituted benzenesulfonamides, structurally related to the compound , have been explored as aldose reductase inhibitors with antioxidant activity. This research is significant for managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Orexin Receptor Mechanisms in Eating Disorders

Studies have explored the effects of certain antagonists, including those structurally similar to the compound , on Orexin receptors. These receptors modulate feeding and stress, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).

Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine

Research involving genetically encoded latent bioreactive unnatural amino acids, including compounds similar to the one of interest, has provided innovative avenues in biochemistry, protein engineering, and biotherapeutics. Such compounds allow for expansive covalent bonding in proteins, enabling new research and application possibilities (Liu et al., 2021).

Role in Drug Metabolism and Disposition Studies

Compounds with similar molecular structures have been used in studying the metabolism and disposition of drugs, particularly in the context of HIV integrase inhibitors. Such studies provide valuable insights into the pharmacokinetics and safety profiles of new therapeutic agents (Monteagudo et al., 2007).

Inhibitory Effects on TXA2

A study on a synthetic sulfonylurea compound structurally related to the compound revealed its inhibitory effects on thromboxane A2 (TXA2) in vivo and in vitro. This research is significant for understanding the drug's potential in managing cardiovascular diseases (Lu et al., 2012).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-27(24,25)14-4-2-3-12(9-14)15-21-22-17(26-15)20-16(23)19-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBFRVDFMSOCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)

![methyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2920755.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)